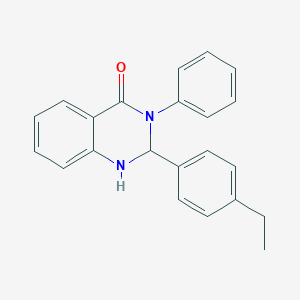
2-(4-Ethylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminobenzamide with 4-ethylbenzaldehyde and benzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazolinone derivatives.
Aplicaciones Científicas De Investigación
2-(4-Ethylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 2-(4-Ethylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenylquinazolin-4-one
- 3-Phenylquinazolin-4-one
- 2-(4-Methylphenyl)-3-phenylquinazolin-4-one
Uniqueness
2-(4-Ethylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets and improve its overall efficacy in various applications.
Propiedades
Fórmula molecular |
C22H20N2O |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-(4-ethylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H20N2O/c1-2-16-12-14-17(15-13-16)21-23-20-11-7-6-10-19(20)22(25)24(21)18-8-4-3-5-9-18/h3-15,21,23H,2H2,1H3 |
Clave InChI |
WSDINYVMONUDHC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


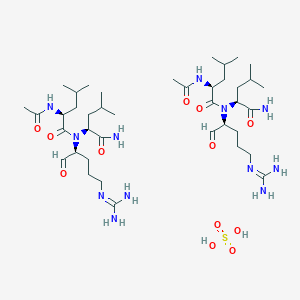
![methyl N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoyl}leucinate](/img/structure/B12463544.png)
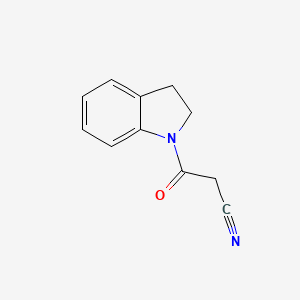
![4-[(2-Oxoindol-3-yl)amino]benzamide](/img/structure/B12463553.png)
![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463565.png)
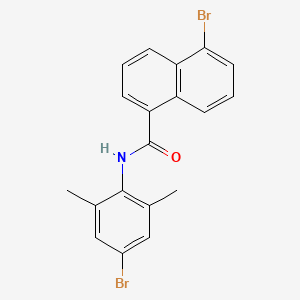
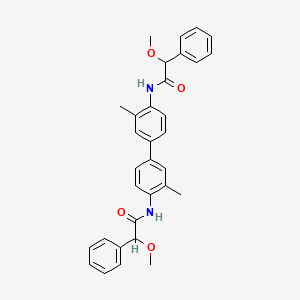
![1-(4-chlorophenyl)-3-methyl-4-[(E)-naphthalen-1-yldiazenyl]-1H-pyrazol-5-ol](/img/structure/B12463576.png)
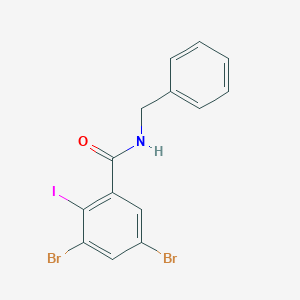
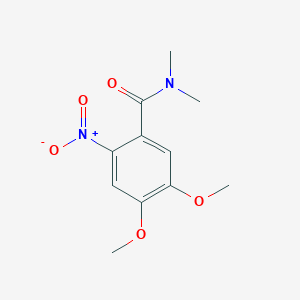
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12463580.png)
![N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B12463581.png)
![2-[(Z)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol](/img/structure/B12463582.png)

